(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a chemical compound classified as a heterocyclic compound, specifically within the pyrazole class. It contains a bromine atom attached to a pyrrolidine ring, which is further connected to a pyrazole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be sourced from various chemical suppliers and databases, including PubChem, VWR, and Sigma-Aldrich. Its chemical structure and properties are well-documented in scientific literature and chemical catalogs.
The synthesis of (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity. The synthesis process requires careful control of temperature and reaction time to ensure successful formation of the desired isomer.
The molecular structure of (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can be represented as follows:
The compound exhibits a unique three-dimensional structure due to the presence of both the bromine atom and the pyrrolidine moiety, which may influence its reactivity and biological interactions.
(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can participate in various chemical reactions typical of heterocyclic compounds:
These reactions can be facilitated by adjusting solvent conditions, temperature, and catalysts to achieve desired products efficiently.
The mechanism of action for (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is not fully elucidated but is believed to involve:
Research into its biological activity suggests potential antimicrobial and anticancer properties, warranting further investigation into its mechanism at the molecular level.
Key chemical properties include:
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride has a broad range of applications in scientific research:
The construction of the chiral pyrrolidine-pyrazole hybrid in (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride (C₇H₁₁BrClN₃, MW 252.54) necessitates precise stereocontrol at the pyrrolidine C3 position. Industry routes typically employ resolution techniques or chiral pool derivatization due to the complexity of asymmetric N-heterocyclic fusion. The (R)-enantiomer’s significance as a kinase inhibitor precursor demands high enantiomeric excess (typically >98%), often achieved through chiral HPLC separation of racemic intermediates or enzymatic resolution of precursors like 3-aminopyrrolidine. Synthetic challenges arise from competitive N-alkylation regioisomers and pyrrolidine ring racemization under acidic conditions. Commercial availability remains limited, with major suppliers listing the compound as discontinued, reflecting difficulties in scalable enantioselective synthesis [2] [3] [9].
Regiocontrol in pyrazole ring formation is critical for positioning the bromine atom at the C4 position. State-of-the-art methods utilize cyclocondensation of hydrazines with 1,3-dicarbonyl equivalents, where electronic and steric factors dictate substitution patterns. Research demonstrates that 3-mono-substituted pyrazoles dominate when aliphatic hydrazines react with β-ketonitriles under thermodynamic control. For N1-pyrrolidinyl substitution, pre-functionalization of hydrazine with Boc-protected pyrrolidinone followed by deprotection/acidification yields the hydrochloride salt. Analysis of >300,000 pyrazolo[3,4-b]pyridine analogs reveals N1 substitution preferences that influence regioselectivity:
Table 1: Frequency of N1 Substituents in Pyrazolo[3,4-b]pyridines
R¹ Group | Prevalence (%) | Representative Examples | |
---|---|---|---|
Methyl | 31.78 | Kinase inhibitor intermediates | |
Unsubstituted (H) | 19.70 | Antibacterial scaffolds | |
Phenyl | 15.17 | Anticancer leads | |
Heterocyclic | 2.33 | MK2 inhibitors | [4] |
Microwave irradiation significantly enhances regioselectivity and reduces reaction times from hours to minutes by promoting uniform activation of dipolar intermediates [8].
Catalytic asymmetric synthesis of the (R)-pyrrolidine moiety employs transition metal complexes and organocatalysts. Copper(I)-phosphine systems with chiral BINOL ligands facilitate asymmetric hydrogenation of N-acyl dehydropyrrolidines, achieving enantiomeric excesses up to 95%. A ruxolitinib intermediate synthesis patent demonstrates copper-catalyzed N-arylation of (R)-3-aminopyrrolidine with 4-bromo-1H-pyrazole, though bromide displacement necessitates careful optimization to avoid Cu-mediated Ullmann coupling byproducts. Enantioselective deprotonation-strategies using chiral bases like sparteine (-)-derivatives generate configurationally stable α-lithiated pyrrolidines for nucleophilic addition to pyrazole electrophiles. Critical parameters include:
Table 2: Catalytic Methods for (R)-Pyrrolidine Synthesis
Method | Catalyst System | ee (%) | Yield (%) |
---|---|---|---|
Asymmetric Hydrogenation | Cu(I)/(S)-BINAP | 92 | 85 |
Organocatalytic Alkylation | Cinchona alkaloids | 88 | 76 |
Enzymatic Resolution | Lipase PS-C | >99 | 42* |
*Theoretical maximum yield for resolution [5] |
Microwave dielectric heating revolutionizes key steps in the (R)-bromopyrazole synthesis, particularly cyclocondensation and N-alkylation. Studies show 5-10 minute microwave exposures at 150°C accelerate cyclizations that traditionally require 12-24 hours reflux, suppressing side products and improving overall yields by 15-30%. Green solvent innovations include:
Temperature-controlled divergence in ionic liquids allows selective access to either 1-tosylpyrazoles (25°C) or 1H-pyrazoles (95°C) from identical precursors. This approach eliminates transition-metal catalysts and oxidants while permitting solvent recycling over five cycles with <5% efficiency loss. Life-cycle analysis confirms reductions in E-factors (kg waste/kg product) by 60% versus traditional DMF or acetonitrile routes [8] [10].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: